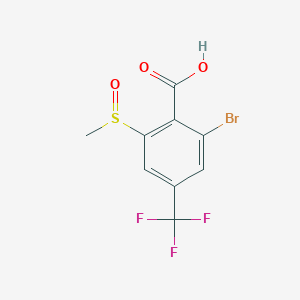

2-Bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid” is a chemical compound with the CAS Number: 2219371-10-3 . It has a molecular weight of 331.11 . The IUPAC name for this compound is 2-bromo-6-(methylsulfinyl)-4-(trifluoromethyl)benzoic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H6BrF3O3S/c1-17(16)6-3-4(9(11,12)13)2-5(10)7(6)8(14)15/h2-3H,1H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Synthesis and Catalysis

The synthesis and catalytic applications of 2-Bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid and its derivatives have been explored in various studies. One application involves the copper-promoted sulfenylation of sp2 C-H bonds, demonstrating the compound's potential in the functionalization of benzoic acid derivatives through copper catalysis. This method utilizes disulfide reagents and copper(II) acetate, highlighting a pathway for direct trifluoromethylsulfenylation of C-H bonds (L. Tran, I. Popov, O. Daugulis, 2012).

Environmental Remediation

Compounds related to this compound have been investigated for their role in environmental remediation. Specifically, studies on the heat-activated persulfate oxidation of persistent organic pollutants underline the significance of such chemical structures in degrading contaminants like perfluorooctanoic acid, suggesting potential applications in groundwater remediation (Saerom Park, Linda S. Lee, V. Medina, Aaron Zull, S. Waisner, 2016).

Organic Synthesis and Functionalization

The compound's framework is pivotal in organic synthesis, offering routes to novel molecular structures. For example, research on benzoic acid derivatives shows their utility in meta-C–H functionalization, providing new strategies for the synthesis of complex organic molecules. This research opens avenues for the development of synthetic methodologies that are more efficient and selective (Shangda Li, Lei Cai, Huafang Ji, Long Yang, Gang Li, 2016).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their biological activities. For instance, the discovery of heteroaryl sulfonamides as EP1 receptor selective antagonists showcases the therapeutic potential of such compounds. These findings contribute to the development of new drugs with optimized activity and specificity (Atsushi Naganawa et al., 2006).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3S/c1-17(16)6-3-4(9(11,12)13)2-5(10)7(6)8(14)15/h2-3H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURAAZNTDRAAIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline](/img/structure/B2540278.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzenesulfonamide](/img/structure/B2540286.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-3-ylphenyl)methanone](/img/structure/B2540287.png)